molecular formula C9H8BrFO2 B12868473 2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid

2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid

Cat. No.: B12868473
M. Wt: 247.06 g/mol
InChI Key: ZTWKUXUTSXEEDN-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with bromine, fluorine, and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and carboxylation. For instance, starting with 3-bromo-4-methylphenylacetic acid, fluorination can be achieved using reagents like Selectfluor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)acetic acid
  • 2-(3-Fluoro-4-methylphenyl)acetic acid
  • 2-(3-Bromo-5-chloro-4-methylphenyl)acetic acid

Uniqueness

2-(3-Bromo-5-fluoro-4-methylphenyl)acetic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and properties.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-(3-bromo-5-fluoro-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H8BrFO2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

ZTWKUXUTSXEEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CC(=O)O)F

Origin of Product

United States

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